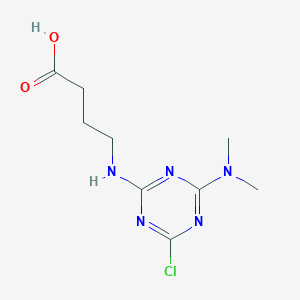

4-((4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl)amino)butanoic acid

Description

Properties

IUPAC Name |

4-[[4-chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]amino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClN5O2/c1-15(2)9-13-7(10)12-8(14-9)11-5-3-4-6(16)17/h3-5H2,1-2H3,(H,16,17)(H,11,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHOPNRLEVBMDGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)NCCCC(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl)amino)butanoic acid typically involves multiple steps:

Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and dimethylamine under controlled conditions.

Substitution Reaction: The chloro group is introduced via a substitution reaction, where the triazine ring is treated with a chlorinating agent.

Coupling with Butanoic Acid: The final step involves coupling the triazine derivative with butanoic acid, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry techniques, and rigorous purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl)amino)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the triazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce various functional groups depending on the nucleophile.

Scientific Research Applications

Chemistry

In chemistry, 4-((4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl)amino)butanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-((4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl)amino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine ring can form stable complexes with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Functional Impact

Key structural analogs differ in the substituents on the triazine ring and the linker group. These variations influence reactivity, binding affinity, and application-specific efficacy. Below is a comparative analysis:

Research Findings and Data

Antibody Cross-Reactivity Profiles

Studies on triazine haptens reveal substituent-dependent cross-reactivity:

- The isopropylamino analog () showed 90% cross-reactivity with atrazine but <10% with simazine, underscoring the importance of the 6-position substituent in antibody recognition .

- The methylthio analog () exhibited 78% cross-reactivity with ametryn but negligible binding to chloro-triazines, emphasizing substituent-driven selectivity .

Physicochemical Properties

- Stability: Chloro-substituted triazines (e.g., target compound) are more stable under basic conditions than amino-substituted derivatives, which may degrade during prolonged storage .

Biological Activity

4-((4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl)amino)butanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemicals. This article explores its biological activity, including antimicrobial and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a triazine ring, which is known for its diverse biological applications.

Antimicrobial Activity

Research has indicated that compounds containing triazine moieties exhibit significant antimicrobial properties. In a study evaluating various derivatives, it was found that certain triazine-based compounds demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 32 µg/mL to 128 µg/mL depending on the specific structure and substituents present (Table 1).

Table 1: Antimicrobial Activity of Triazine Derivatives

| Compound Name | MIC (µg/mL) | Target Organisms |

|---|---|---|

| Compound A | 32 | S. aureus |

| Compound B | 64 | E. faecalis |

| Compound C | 128 | C. difficile |

Anticancer Activity

The anticancer properties of triazine derivatives have also been explored. In vitro studies using human cancer cell lines have shown that certain derivatives can significantly reduce cell viability. For instance, a derivative similar to this compound exhibited a reduction in viability of A549 lung cancer cells by approximately 67% at a concentration of 10 µM (p < 0.01). This suggests a promising avenue for the development of anticancer agents based on triazine structures.

Table 2: Anticancer Activity Against A549 Cells

| Compound Name | Viability Reduction (%) | Concentration (µM) |

|---|---|---|

| Triazine Derivative X | 67 | 10 |

| Triazine Derivative Y | 59.5 | 10 |

| Control | 100 | - |

The biological activity of triazine compounds is often attributed to their ability to interact with cellular targets such as enzymes involved in DNA synthesis and repair. The presence of the dimethylamino group may enhance solubility and bioavailability, facilitating better interaction with biological targets.

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of triazine derivatives demonstrated that modifications in the side chains significantly influenced their antimicrobial efficacy. Compounds with electron-withdrawing groups showed enhanced activity against resistant strains.

- Cancer Cell Line Studies : In another case study focusing on lung cancer models, researchers reported that the incorporation of specific substituents on the triazine ring led to differential cytotoxic effects, indicating that structural optimization can lead to more potent anticancer agents.

Q & A

Q. What are the recommended synthetic routes for 4-((4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl)amino)butanoic acid, and how can reaction conditions be optimized?

The synthesis of triazine derivatives often involves nucleophilic substitution reactions. A general method includes refluxing a triazine precursor (e.g., 4-chloro-6-(dimethylamino)-1,3,5-triazin-2-amine) with a carboxylic acid derivative (e.g., 4-aminobutanoic acid) in absolute ethanol or another polar solvent, catalyzed by glacial acetic acid. Reaction optimization should focus on:

- Stoichiometry : Ensure a 1:1 molar ratio of reactants to minimize side products.

- Temperature and time : Extended reflux (4–6 hours) enhances yield, as seen in analogous triazole syntheses .

- Solvent choice : Ethanol or dimethylformamide (DMF) improves solubility of polar intermediates . Post-reaction, evaporate solvents under reduced pressure and purify via recrystallization or column chromatography.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify proton environments (e.g., dimethylamino protons at ~2.8–3.2 ppm) and carbonyl/carboxylic acid signals .

- Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm functional groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₉H₁₂ClN₆O₂) .

Q. What biological activities are reported for structurally related triazine derivatives?

Triazine analogs exhibit diverse bioactivities:

- Antimicrobial properties : Substituted triazines with chloro and amino groups show activity against Gram-positive bacteria .

- Anticancer potential : Derivatives with aromatic substituents inhibit tumor cell proliferation by targeting kinase pathways .

- Anti-inflammatory effects : Carboxylic acid-containing analogs modulate COX-2 expression in vitro .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound's bioactivity?

SAR strategies include:

- Substituent variation : Replace the dimethylamino group with bulkier amines (e.g., piperidine) to improve receptor binding .

- Scaffold hybridization : Attach bioactive moieties (e.g., furan, naphthyl) to the triazine core, as seen in antimicrobial analogs .

- Bioisosteric replacement : Substitute the carboxylic acid with a sulfonamide group to enhance solubility and metabolic stability . Validate modifications using in vitro assays (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity).

Q. How can researchers resolve contradictions in reported biological efficacy across studies?

Contradictions may arise from:

- Purity discrepancies : Use HPLC to ensure >98% purity (lower-grade samples may contain inhibitory impurities) .

- Assay variability : Standardize protocols (e.g., fixed incubation times, consistent cell lines) .

- Structural analogs : Compare activity of the exact compound with its derivatives to isolate functional group contributions .

Q. What are the optimal storage conditions to ensure long-term stability of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.